4-Bromopyrimidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1209458-86-5 |
|---|---|
Molecular Formula |
C5H4BrN3O |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
4-bromopyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10) |
InChI Key |
OYIFSMQOVRPXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Br)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromopyrimidine 2 Carboxamide and Its Precursors/analogs
General Synthetic Approaches to Halogenated Pyrimidine (B1678525) Scaffolds
The pyrimidine ring is electron-deficient, a characteristic that dictates the primary strategies for its functionalization. Halogenation can be achieved through either substitution of existing leaving groups or direct electrophilic attack on the ring.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto electron-deficient aromatic systems like pyrimidine. researchgate.netresearchgate.net The reaction typically requires a ring activated by electron-withdrawing groups and a good leaving group, often a halide. In the context of synthesizing 4-bromopyrimidines, a common precursor is a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661).
The process involves the attack of a nucleophile on the pyrimidine ring, forming a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent expulsion of the leaving group restores the aromaticity of the ring. The regioselectivity of the substitution on di-substituted pyrimidines is influenced by the electronic environment of the carbon atoms and the reaction conditions. For instance, in the synthesis of pyrimidine-4-carboxamide (B1289416) derivatives, a regioselective substitution of 2,4-dichloropyrimidine was a key step. acs.org This strategy allows for the selective replacement of one halogen, which can then be followed by further transformations. The versatility of SNAr allows for the introduction of not just halogens but also amino, alkoxy, and other groups by selecting the appropriate nucleophile. researchgate.netnih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Systems
| Precursor | Nucleophile | Product Type | Reference |
| 2,4-Dichloropyrimidine | Amines | 4-Amino-2-chloropyrimidine | acs.org |
| 4,5-Dicyanopyridazine | Amines | Aminocyanopyridazines | researchgate.net |
| Aryl Fluorides | N-H Heterocycles | Heterobiaryl C─N Atropisomers | nih.gov |
Note: This table illustrates the versatility of SNAr on diazine systems, which are structurally related to pyrimidines.
Direct bromination of an unsubstituted pyrimidine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. However, this method can be made feasible under specific conditions. A notable process involves reacting a hydrogen halide addition salt of pyrimidine with bromine at elevated temperatures in an inert aromatic solvent like nitrobenzene. google.com For example, 5-bromopyrimidine (B23866) can be synthesized by heating pyrimidine hydrochloride with bromine. google.com
Another effective strategy involves the one-pot synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines. In this method, the cyclization of the intermediate in the presence of dry hydrogen bromide leads directly to the formation of the 4-bromopyrimidine (B1314319) scaffold. clockss.org This approach is advantageous as it is often less time-consuming than multi-step alternatives. clockss.org While direct electrophilic bromination of a pyrimidine bearing a 2-carboxamide (B11827560) group is not widely reported, analogous reactions on related heterocyclic systems, such as the bromination of 2-methyl-4-aminopyridine (B1174260) via a Sandmeyer-type reaction, provide insight into potential synthetic routes. google.comgoogle.com
Methods for Carboxamide Moiety Introduction onto Pyrimidine Rings
The carboxamide group at the C2 position can be introduced through several reliable synthetic methods, typically starting from a precursor such as a carboxylic acid ester, a carboxylic acid, or a nitrile.
A straightforward method for forming a primary amide is the reaction of a corresponding ester with ammonia (B1221849), a process known as ammonification or aminolysis. In this approach, a precursor like methyl 4-bromopyrimidine-2-carboxylate would be treated with ammonia. The reaction involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and formation of the amide.
While direct ammonification is viable, a frequently employed alternative is the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction. nih.gov For instance, pyrimidine-5-carboxylates have been hydrolyzed to their carboxylic acids using aqueous sodium hydroxide, which are then converted to the desired carboxamides. nih.gov
A highly reliable and common two-step method to form amides is through an acid chloride intermediate. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with ammonia or an amine to form the amide bond. chemguide.co.uk
The activation of the carboxylic acid is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk This strategy has been successfully applied to the synthesis of pyrimidine-4-carboxamides, where orotic acid was converted to its acyl chloride using phosphorous oxychloride before reacting with various amines to yield the final products. acs.org The resulting pyrimidine-2-carbonyl chloride is a highly reactive intermediate that smoothly converts to 4-bromopyrimidine-2-carboxamide upon treatment with an ammonia source.
Modern synthetic chemistry often favors direct coupling reactions that form an amide bond from a carboxylic acid and an amine in a single step, avoiding the need to isolate the reactive acid chloride. These reactions utilize coupling reagents to activate the carboxylic acid. acs.org
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic examples of these "zero-length" coupling agents. thermofisher.comwikipedia.org The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine, forming the stable amide bond and a urea (B33335) byproduct. thermofisher.com To increase yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (e.g., HATU, PyBOP) are often included. acs.orgacs.org These additives form activated esters that are more stable than the O-acylisourea but still highly reactive towards amines. This method offers mild reaction conditions and broad substrate scope, making it a powerful tool for complex amide synthesis. acs.orgacs.org
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Acronym | Key Features | Reference |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, byproducts are water-soluble. | acs.orgthermofisher.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble in water, urea byproduct precipitates. | thermofisher.comwikipedia.org |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, often used with a base like DiPEA. | acs.org |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly effective for hindered amines and acids. | acs.org |
Computational and Theoretical Investigations of 4 Bromopyrimidine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively applied to determine the optimized geometry and electronic properties of molecules like 4-Bromopyrimidine-2-carboxamide.
Theoretical studies using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to find the most stable conformation of the molecule, known as the global minimum on the potential energy surface. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. For instance, substituents on the pyrimidine (B1678525) ring can influence the electronic properties of the entire molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, red and yellow areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, suggesting these are primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net This visual representation is crucial for understanding intermolecular interactions and predicting the molecule's role in chemical reactions. malayajournal.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. malayajournal.org
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. malayajournal.org The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a chemical reaction. libretexts.org For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine ring and the carboxamide group, while the LUMO may be distributed over the pyrimidine ring, influenced by the electron-withdrawing bromine atom. The analysis of these orbitals provides a deeper understanding of the charge transfer that can occur within the molecule. malayajournal.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
The calculated NMR chemical shifts for ¹H and ¹³C atoms can be correlated with experimental data to assign the signals in the NMR spectrum. Similarly, the predicted vibrational frequencies can be compared with the experimental IR and Raman spectra to identify the characteristic vibrational modes of the functional groups present in this compound.
Conformational Analysis and Energetic Landscapes
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the molecule's flexibility and the relative stabilities of its various conformers.
By systematically rotating the carboxamide group relative to the pyrimidine ring, a potential energy surface can be generated. This energetic landscape reveals the low-energy conformations (local and global minima) and the energy barriers for interconversion between them. The most stable conformer will be the one that predominates under normal conditions and will largely determine the molecule's observed properties and biological activity.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The structure and stability of this compound can be influenced by intramolecular interactions, such as hydrogen bonds and halogen bonds. nih.gov A hydrogen bond could potentially form between the hydrogen of the amide group and a nitrogen atom of the pyrimidine ring, which would significantly affect the molecule's conformation.
Reactivity Profiles and Chemical Transformations of 4 Bromopyrimidine 2 Carboxamide
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comlibretexts.org The bromine atom at the C4 position is a good leaving group and is readily displaced by various nucleophiles. stackexchange.com
The regioselectivity of nucleophilic attack on the pyrimidine ring generally favors the C2 and C4 positions. This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms. stackexchange.comlibretexts.org In the case of 4-bromopyrimidine (B1314319), attack at the C4 position is particularly favored. This reaction provides a straightforward method for introducing a wide range of substituents, including amines, alkoxides, and thiolates, onto the pyrimidine core. The reaction is typically carried out by heating the bromopyrimidine with the desired nucleophile, sometimes in the presence of a base. youtube.com
Reactions Involving the Carboxamide Functional Group
The carboxamide group at the C2 position of the pyrimidine ring can undergo several characteristic transformations, providing further avenues for molecular diversification.
1 Hydrolysis to Carboxylic Acid
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 4-bromopyrimidine-2-carboxylic acid, under acidic or basic conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.org Acid-catalyzed hydrolysis typically involves heating the amide with an aqueous acid, such as hydrochloric acid. libretexts.org Base-catalyzed hydrolysis involves heating with a base like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the free carboxylic acid. libretexts.org Catalytic methods using metal catalysts like TiCl₄ or Nb₂O₅ have also been developed for the mild hydrolysis of primary amides. researchgate.netrsc.org
2 Dehydration to Nitrile Derivatives
The primary carboxamide can be dehydrated to form the corresponding nitrile, 4-bromopyrimidine-2-carbonitrile. This transformation is typically achieved by heating the amide with a strong dehydrating agent. stackexchange.com Phosphorus pentoxide (P₂O₅) is a classic reagent for this purpose, effectively removing a molecule of water from the carboxamide group to yield the nitrile. stackexchange.com The mechanism involves the conversion of the amide's hydroxyl group into a better leaving group by the dehydrating agent. stackexchange.com
Potential Research Applications and Mechanistic Studies of 4 Bromopyrimidine 2 Carboxamide
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of the bromo and carboxamide functionalities on the pyrimidine (B1678525) core makes 4-Bromopyrimidine-2-carboxamide a highly adaptable building block in organic synthesis. The bromine atom, a good leaving group, is susceptible to displacement by various nucleophiles, while the carboxamide group can participate in a range of chemical transformations. This dual reactivity enables the creation of a wide array of substituted pyrimidine derivatives.
Precursor for Diversified Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and approved drugs. This compound serves as an excellent starting material for generating diverse pyrimidine-based libraries. The bromine at the 4-position can be readily displaced by amines, alcohols, thiols, and other nucleophiles, allowing for the introduction of various substituents. clockss.org This versatility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.
The carboxamide group at the 2-position further enhances the synthetic utility of this compound. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a handle for further functionalization. This allows for the construction of complex pyrimidine derivatives with multiple points of diversification. The ability to generate a wide range of pyrimidine analogs from a single, readily available precursor makes this compound a cost-effective and efficient tool for drug discovery programs. nih.gov
Intermediate in the Synthesis of Research Compounds
Beyond its role as a precursor for diversified libraries, this compound is a key intermediate in the targeted synthesis of specific research compounds. Its utility has been demonstrated in the preparation of molecules designed to interact with specific biological targets. For instance, substituted pyrimidines are known to exhibit a wide range of biological activities, including as kinase inhibitors. The pyrimidine scaffold can act as a template for designing molecules that fit into the ATP-binding site of various kinases, and this compound provides a convenient entry point for synthesizing such compounds.
The ability to introduce different functional groups at the 4-position via nucleophilic substitution allows for the fine-tuning of the electronic and steric properties of the molecule, which is critical for achieving high affinity and selectivity for the target protein. The carboxamide group can also be modified to introduce additional binding interactions or to modulate the physicochemical properties of the final compound, such as solubility and cell permeability.
Exploration in Coordination Chemistry and Material Science Research
The nitrogen atoms within the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group in this compound provide potential coordination sites for metal ions. This has led to its exploration in the fields of coordination chemistry and material science.
Ligand Properties for Metal Complexation
The carboxamide group, in conjunction with the pyrimidine ring nitrogen, can act as a bidentate chelating ligand, forming stable complexes with various metal ions. The coordination of biologically active molecules to metal centers can lead to complexes with enhanced or novel biological properties. mdpi.com The resulting metal complexes can exhibit unique geometries and electronic properties, which can be tailored by varying the metal ion and the other ligands in the coordination sphere. The bromine atom on the pyrimidine ring can also influence the electronic properties of the ligand and, consequently, the resulting metal complex.
Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in this field. grc.orgnih.gov this compound possesses functional groups, namely the carboxamide and the pyrimidine ring, that can participate in hydrogen bonding and π-π stacking interactions. These non-covalent interactions can drive the self-assembly of the molecule into higher-order structures, such as tapes, sheets, or three-dimensional networks.
The directionality and strength of these interactions can be influenced by the presence of the bromine atom and by modifying the carboxamide group. The study of the self-assembly behavior of this compound and its derivatives can provide insights into the design of new materials with specific properties, such as gels, liquid crystals, or porous solids. boekhovenlab.com
Investigation of Molecular Interactions with Biological Targets (In Vitro/Pre-clinical Focus)
The diverse scaffolds that can be generated from this compound make it a valuable starting point for the discovery of new biologically active molecules. In vitro and pre-clinical studies are essential for evaluating the potential of these compounds as therapeutic agents.
The pyrimidine core is a common feature in molecules that target a wide range of biological macromolecules, including enzymes and receptors. For example, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been investigated for their antimicrobial activity. nih.gov Docking studies can be employed to predict the binding mode of these compounds to their target proteins, providing a rationale for their observed biological activity and guiding further optimization. researchgate.net
The investigation of the molecular interactions of compounds derived from this compound with their biological targets is a crucial step in the drug discovery process. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed information about the binding mode at the atomic level. This understanding is critical for designing more potent and selective inhibitors.
Enzyme Inhibition Studies (e.g., Urease Inhibition, other relevant enzymes)
The structural framework of this compound, featuring a nitrogen-containing heterocycle and a carboxamide side chain, is common in many enzyme inhibitors. Research into structurally similar compounds, such as pyridine (B92270) carboxamide and other pyrimidine derivatives, provides a strong basis for investigating the inhibitory potential of this compound against various enzymatic targets.
Urease Inhibition: Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335), is a critical survival factor for many pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. frontiersin.org The inhibition of urease is a key strategy for combating such pathogens. Studies on pyridine carboxamide and carbothioamide derivatives have demonstrated their potential as effective urease inhibitors. mdpi.comnih.gov For instance, a series of pyridine carboxamide derivatives showed significant anti-urease activity, with some compounds like 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) exhibiting potent inhibition with IC₅₀ values of 1.07 µM and 2.18 µM, respectively. mdpi.comnih.gov
Kinetic studies on these analogs revealed a mixed-type inhibition, suggesting that the inhibitors bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The pyrimidine moiety itself is a recognized pharmacophore in urease inhibition. Dihydropyrimidine (DHPM) derivatives have been identified as potent inhibitors, with molecular docking studies suggesting that substituents on the pyrimidine ring can coordinate with the nickel ions in the enzyme's active site. nih.gov Given these findings, the this compound scaffold is a promising candidate for urease inhibition, where the pyrimidine nitrogen atoms and the carboxamide group could interact with the dinuclear nickel center of the enzyme.
Other Relevant Enzymes: The pyrimidine core is integral to inhibitors of a wide range of other enzymes crucial in pathophysiology.
Kinases: Pyrimidine derivatives are central to the development of kinase inhibitors for cancer therapy. rsc.org For example, phenylpyrimidine-carboxamide derivatives have been synthesized as potent c-Met kinase inhibitors, with some compounds showing nanomolar efficacy against cancer cell lines like A549 and PC-3. nih.gov Similarly, pyrimidine-based compounds are being investigated as inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell proliferation and migration. rsc.org
Cholinesterases: Derivatives of pyrimidine have also been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. acs.org
Rho Kinase (ROCK): Substituted carboxamides have been identified as highly potent and selective inhibitors of ROCK-II, an enzyme implicated in cardiovascular diseases. nih.gov One such compound demonstrated an IC₅₀ of approximately 3 nM. nih.gov
The established activity of these related compounds suggests that this compound could be a valuable starting point for developing inhibitors against these and other enzyme families.
Table 1: Urease Inhibition by Structurally Related Carboxamide Derivatives
| Compound Name | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | mdpi.comnih.gov |
| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 | mdpi.comnih.gov |
| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | Urease | 2.0 ± 0.73 | frontiersin.org |
| 1-(3-nitropyridin-2-yl)piperazine derivative (7e) | Urease | 2.24 ± 1.63 | frontiersin.org |
| Thiourea (Standard) | Urease | 23.2 ± 11.0 | frontiersin.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions between a ligand, such as this compound, and its biological target. These techniques provide insights into binding affinity, orientation, and the stability of the ligand-protein complex, guiding the rational design of more potent and selective molecules. rsc.orgnih.govkashanu.ac.ir
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For pyrimidine and carboxamide derivatives, docking studies have been crucial in elucidating their mechanism of action.
Urease Inhibition: Docking studies of pyridine carbothioamides revealed that their inhibitory activity stems from hydrogen bonding, π-π stacking, and van der Waals interactions within the urease active site. mdpi.com
Anticancer Targets: In the context of c-Met kinase, docking simulations showed that phenylpyrimidine-carboxamide derivatives could effectively occupy the ATP-binding pocket. nih.gov For novel pyrimidine derivatives targeting Topoisomerase IIα, docking predicted favorable binding affinities and interactions with key DNA bases and amino acid residues. nih.gov
Antiviral Targets: Docking of pyrimidine derivatives into the main protease (M-pro) of SARS-CoV-2 has been used to predict antiviral potency, with results often correlating well with in vitro assays. nih.govmdpi.com
For this compound, docking could be used to screen a wide array of potential enzyme targets. The simulation would likely show the pyrimidine ring engaging in π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine), while the carboxamide group could act as both a hydrogen bond donor and acceptor, forming critical connections with the protein backbone or specific side chains. The bromine atom could participate in halogen bonding or hydrophobic interactions, further anchoring the ligand in the binding site.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, assessing its stability and the flexibility of the interacting components.
Complex Stability: MD simulations have been used to confirm the stability of pyrimidine derivatives within the binding pocket of human cholinesterases and the FAK receptor. rsc.orgacs.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate whether the ligand remains stably bound or if parts of the protein undergo significant conformational changes upon binding.
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a quantitative prediction of binding affinity. This has been applied to various pyrimidine-based inhibitors.
An MD simulation of a this compound-enzyme complex would be expected to reveal the dynamic stability of key hydrogen bonds and hydrophobic contacts predicted by docking. kashanu.ac.ir It would also illuminate the role of water molecules in mediating interactions and provide a more accurate energetic profile of the binding event, guiding further optimization of the scaffold. acs.org
Table 2: Predicted Binding Energies of Related Pyrimidine Derivatives from Docking Studies
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pyridylpiperazine derivative (5b) | Urease | -8.0 | frontiersin.org |
| Pyridylpiperazine derivative (7e) | Urease | -8.1 | frontiersin.org |
| Pyrimidine derivative (7c) | SARS-CoV-2 M-pro | -8.0 | mdpi.com |
| Pyrimidine derivative (7d) | SARS-CoV-2 M-pro | -8.1 | mdpi.com |
| Pyrimidine derivative (7e) | SARS-CoV-2 M-pro | -8.3 | mdpi.com |
In Vitro Antimicrobial and Anticancer Mechanistic Explorations at the Cellular Level
The pyrimidine scaffold is a cornerstone of many antimicrobial and anticancer agents, primarily because of its structural similarity to the nucleobases of DNA and RNA. This allows pyrimidine-based compounds to interfere with nucleic acid synthesis and other vital cellular processes.
Antimicrobial Mechanisms: Derivatives of pyrimidine have shown broad-spectrum antimicrobial activity. bohrium.comnih.gov Mechanistic studies at the cellular level reveal several modes of action.
Inhibition of Bacterial Growth: Modified pyrimidine nucleosides have been shown to inhibit the growth of both Gram-positive (Sarcina lutea, Bacillus cereus) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria in a dose-dependent manner. journaljpri.compolessu.by
Induction of Oxidative Stress: A key antimicrobial mechanism for some pyrimidine derivatives is the enhancement of intracellular reactive oxygen species (ROS). journaljpri.compolessu.by The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to bacterial cell death.
Enzyme Inhibition: As discussed previously, inhibition of essential bacterial enzymes like urease represents a direct mechanism for impeding bacterial survival and pathogenesis. nih.gov
Given these precedents, this compound could be investigated for its ability to inhibit bacterial proliferation and induce ROS production in various pathogenic strains.
Anticancer Mechanisms: The antiproliferative effects of pyrimidine derivatives are often linked to their ability to induce apoptosis and cause cell cycle arrest.
Induction of Apoptosis: Many pyrimidine-based compounds exert their anticancer effects by triggering programmed cell death. For instance, novel pyrimidine derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines, including those for colon, breast, and lung cancer. rsc.orgnih.gov
Cell Cycle Arrest: The disruption of the cell cycle is another common mechanism. Pyrido[2,3-d]pyrimidines can induce G2/M phase cell cycle arrest, preventing cancer cells from dividing. rsc.org Pyrimidine-sulfonamide hybrids have been found to cause cell cycle arrest in the G0-G1 phase in colon cancer cells. nih.gov
Inhibition of Key Cancer-Related Enzymes: As noted, pyrimidine derivatives can inhibit enzymes like Topoisomerase IIα, leading to DNA damage and apoptosis, or block signaling pathways by inhibiting kinases like c-Met and FAK. nih.govrsc.orgnih.gov
In vitro studies on this compound would likely involve treating cancer cell lines (e.g., HCT-116, MCF-7, A549) and assessing cell viability, cell cycle distribution via flow cytometry, and markers of apoptosis. nih.govnih.gov Such explorations could reveal its potential to act as a lead compound in oncology research.
Table 3: In Vitro Anticancer Activity of Related Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Phenylpyrimidine-carboxamide (15e) | A549 (Lung) | 0.14 µM | c-Met Inhibition | nih.gov |
| Phenylpyrimidine-carboxamide (15e) | PC-3 (Prostate) | 0.24 µM | c-Met Inhibition | nih.gov |
| Phenylpyrimidine-carboxamide (15e) | MCF-7 (Breast) | 0.02 µM | c-Met Inhibition | nih.gov |
| Pyrimidine-sulfonamide hybrid (1a) | HCT-116 (Colon) | 1.73 µM | Hsp90-Cdc37 PPI Inhibition, G0-G1 Arrest | nih.gov |
| Pyrimidopyrimidine derivative (10c) | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | Cytotoxicity | nih.govnih.gov |
Development of Derivatization Reagents for Advanced Analytical Chemistry Techniques
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or better separation. nih.govyoutube.com The functional groups present in this compound—the pyrimidine ring, the bromine atom, and the carboxamide group—offer potential for its use as a derivatizing agent in mass spectrometry and chromatography.
Enhancement of Ionization Efficiency in Mass Spectrometry
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization can be used to improve the ionization efficiency of target analytes, leading to lower detection limits. nih.govplos.org
Introducing a Readily Ionizable Moiety: A derivatizing agent can introduce a group that is easily protonated (in positive ion mode) or deprotonated (in negative ion mode). The nitrogen atoms in the pyrimidine ring of this compound are basic and could facilitate protonation, making it a potential "charge tag" for analytes that are otherwise difficult to ionize.
Isotope Labeling: While not inherent to this compound itself, isotopic variants (e.g., containing ¹³C or ¹⁵N) could be synthesized. Derivatizing an analyte with a known mixture of the light (natural abundance) and heavy (isotope-labeled) reagent creates a characteristic doublet in the mass spectrum, simplifying quantification and identification.
Fragmentation Pattern: The inherent structure of the derivatizing agent can yield a predictable and specific fragmentation pattern during tandem MS (MS/MS), which is useful for targeted analyses and structural confirmation. The fragmentation of pyrimidine derivatives has been studied, and this knowledge could be applied to analytes derivatized with a this compound tag. researchgate.netiosrjournals.org
Improved Chromatographic Separation
In both gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can improve separation by altering the analyte's volatility, polarity, or interaction with the stationary phase. nih.govsigmaaldrich.comyoutube.com
Altering Polarity for Reversed-Phase HPLC: In reversed-phase HPLC, where separation is based on hydrophobicity, derivatization can be used to attach a nonpolar tag to a highly polar analyte, increasing its retention and improving its separation from other polar sample components. sielc.com The 4-bromopyrimidine (B1314319) moiety is relatively nonpolar and could serve this purpose.
Introducing a Chromophore for UV Detection: For analytes that lack a strong chromophore, derivatization with a UV-absorbing tag is a common strategy to enhance detection sensitivity. The aromatic pyrimidine ring in this compound absorbs UV light and could be used to label and quantify otherwise "invisible" compounds like fatty acids or certain amino acids.
Increasing Volatility for GC: While this compound itself is not highly volatile, it could be used to modify non-volatile analytes through its carboxamide group (e.g., via reaction with hydroxyl or amino groups on a target molecule), although this application is less straightforward than silylation, which is more common in GC. sigmaaldrich.com The primary utility would likely be in HPLC, where it could improve retention, selectivity, and detectability.
Future Research Directions and Challenges in 4 Bromopyrimidine 2 Carboxamide Chemistry
Development of Green and Sustainable Synthetic Routes
The future of chemical synthesis lies in the adoption of green and sustainable practices that minimize environmental impact. For 4-Bromopyrimidine-2-carboxamide and its derivatives, moving away from conventional methods that often rely on harsh reagents and hazardous solvents is a primary challenge.
Research in this area will focus on several key principles of green chemistry. benthamdirect.com This includes the use of safer solvents, development of catalytic reactions to replace stoichiometric reagents, and improvement of atom economy. benthamdirect.com Techniques such as microwave-assisted synthesis, ultrasound-induced synthesis, and mechanochemistry (ball milling) are being explored for pyrimidine (B1678525) synthesis in general, as they can enhance reaction rates, improve yields, and often proceed under solvent-free conditions. benthamdirect.com For instance, one-pot, multicomponent reactions are gaining traction for creating pyrimidine derivatives in an eco-friendly manner. benthamdirect.comtandfonline.com A significant challenge is to adapt these general methods to the specific, and potentially complex, synthesis of this compound, ensuring both efficiency and sustainability.
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Advantage |
| Safer Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental pollution. |
| Catalysis | Using recoverable catalysts like spinel ferrite (B1171679) nanoparticles or solid acid catalysts. researchgate.net | Enhanced reaction efficiency, reusability, and waste reduction. |
| Energy Efficiency | Employing microwave irradiation or ultrasound energy sources. benthamdirect.com | Faster reaction times and lower energy consumption compared to conventional heating. |
| Atom Economy | Designing syntheses, such as multicomponent reactions, where most atoms from the reactants are incorporated into the final product. benthamdirect.com | Minimized waste generation. |
| Renewable Feedstocks | Using bio-based starting materials or catalysts derived from natural sources. researchgate.net | Reduced reliance on fossil fuels and increased sustainability. |
This table illustrates general green chemistry approaches applicable to pyrimidine synthesis.
Advanced Functionalization Strategies for Novel Derivatives
The chemical structure of this compound offers rich possibilities for creating diverse libraries of novel compounds. The bromine atom at the C4 position is a key site for functionalization, readily participating in transition-metal-catalyzed cross-coupling reactions.
Future strategies will heavily leverage reactions like Suzuki-Miyaura and Sonogashira couplings to introduce new aryl, heteroaryl, or alkyl groups at the C4 position. nih.gov Another advanced approach is the direct C-H functionalization of the pyrimidine ring itself. thieme-connect.comcolab.ws While the pyrimidine ring is electron-deficient, specific catalytic systems can enable the activation of C-H bonds at positions C2, C5, or C6, allowing for the introduction of new substituents without pre-functionalization. thieme-connect.com The challenge lies in achieving high regioselectivity, especially when multiple C-H bonds are available for activation. The development of directing groups that can be temporarily installed to guide the catalyst to a specific position is a promising avenue of research. researchgate.net
| Functionalization Strategy | Target Site | Reaction Type | Potential Outcome |
| Cross-Coupling | C4-Br | Suzuki, Sonogashira, Buchwald-Hartwig | Introduction of diverse aryl, alkynyl, or amino substituents. nih.gov |
| Direct C-H Arylation/Alkylation | C5-H, C6-H | Palladium-catalyzed C-H activation | Formation of new C-C bonds without prior halogenation. thieme-connect.com |
| Nucleophilic Aromatic Substitution | C4-Br | SNAr with N, O, S nucleophiles | Displacement of bromide to introduce amines, ethers, or thioethers. clockss.org |
| Modification of Carboxamide | C2-CONH2 | Amide coupling, dehydration | Synthesis of more complex amides or conversion to nitriles. |
This table summarizes advanced functionalization strategies for modifying the this compound scaffold.
In-depth Mechanistic Understanding of Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for designing more efficient and selective synthetic transformations. The interplay between the electron-withdrawing pyrimidine ring, the reactive bromo-substituent, and the carboxamide group dictates the molecule's chemical behavior.
The 4-position of the pyrimidine ring, where the bromine is located, is known to be highly susceptible to nucleophilic attack, facilitating displacement reactions. clockss.org However, the selectivity of reactions at other positions, such as C-H functionalization at C5 or C6, is less predictable. Future research will likely involve detailed kinetic studies and the use of computational chemistry to model transition states and reaction pathways. masterorganicchemistry.com For example, understanding the difference in activation energies for reactions at different sites can explain the observed selectivity. masterorganicchemistry.com The Hammond postulate, which relates the transition state structure to the energy of reactants or products, can provide qualitative insights into why certain reactions, like bromination, are more selective than others. masterorganicchemistry.com A key challenge is to precisely quantify the electronic and steric effects of the carboxamide group on the reactivity of the entire molecule.
Computational Design and Prediction of Novel Derivatives with Desired Properties
In silico methods are becoming indispensable tools for accelerating the discovery of new molecules with specific functions. Computational chemistry allows for the design and screening of virtual libraries of this compound derivatives before committing to costly and time-consuming laboratory synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govigi-global.comacs.org By developing a robust QSAR model for a series of pyrimidine derivatives, researchers can predict the activity of new, unsynthesized analogs. nih.gov Molecular docking simulations can predict how these designed molecules will bind to a specific biological target, such as an enzyme or receptor active site. nih.govacs.org Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov The primary challenge is the accuracy of the predictive models, which depends heavily on the quality of the input data and the sophistication of the computational algorithms used. nih.gov
| Computational Tool | Application | Information Gained |
| Density Functional Theory (DFT) | Structure Optimization, Electronic Properties | Optimized molecular geometry, charge distribution, orbital energies. igi-global.com |
| 3D-QSAR | Predicting Biological Activity | Correlation between 3D molecular fields (steric, electrostatic) and activity. nih.govnih.gov |
| Molecular Docking | Virtual Screening, Binding Mode Prediction | Preferred orientation and binding affinity of a ligand within a target's active site. acs.orgnih.gov |
| Molecular Dynamics (MD) | Stability and Conformational Analysis | Dynamic behavior and stability of a ligand-receptor complex over time. nih.gov |
| ADMET Prediction | Drug-Likeness Assessment | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govnih.gov |
This table outlines key computational tools for designing and evaluating novel derivatives.
Exploration of Undiscovered Research Applications in Emerging Fields
While pyrimidine derivatives are well-established in medicine, the unique structural features of this compound make it a candidate for exploration in emerging scientific fields. Its rigid, aromatic core and multiple points for functionalization are desirable attributes for advanced materials and chemical biology probes.
In materials science , pyrimidine-based structures have been investigated for applications as liquid crystals and organic semiconductors. thieme-connect.com The ability to systematically modify this compound through cross-coupling could allow for the fine-tuning of its electronic and photophysical properties, potentially leading to new organic light-emitting diode (OLED) materials or components for organic photovoltaics.
In chemical biology , functionalized heterocyclic compounds are used as tools to probe biological systems. rsc.org Derivatives of this compound could be developed into fluorescent probes, affinity labels, or building blocks for creating inhibitors with high selectivity. The carboxamide group, for example, can participate in hydrogen bonding, a key interaction in biological recognition. The challenge is to design derivatives that are not only functional but also biocompatible and capable of operating within a complex cellular environment.
| Emerging Field | Potential Application of Derivatives | Key Structural Features |
| Materials Science | Organic semiconductors, liquid crystals, OLEDs. thieme-connect.com | Rigid aromatic core, tunable electronic properties via functionalization. |
| Chemical Biology | Fluorescent probes, protein-ligand interaction studies, targeted inhibitors. rsc.org | Functional handles for conjugation, hydrogen bonding capability of the carboxamide. |
| Catalysis | Scaffolds for novel ligands in organometallic chemistry. | Nitrogen atoms for metal coordination, steric and electronic tunability. |
| Supramolecular Chemistry | Building blocks for self-assembling structures and molecular cages. | Defined geometry, potential for multiple non-covalent interactions (e.g., hydrogen bonding, π-stacking). |
This table highlights potential new research areas for derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
